

Application Notes and Protocols: Triethylene Glycol Diacetate as a Fixative in Perfumery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylene glycol diacetate*

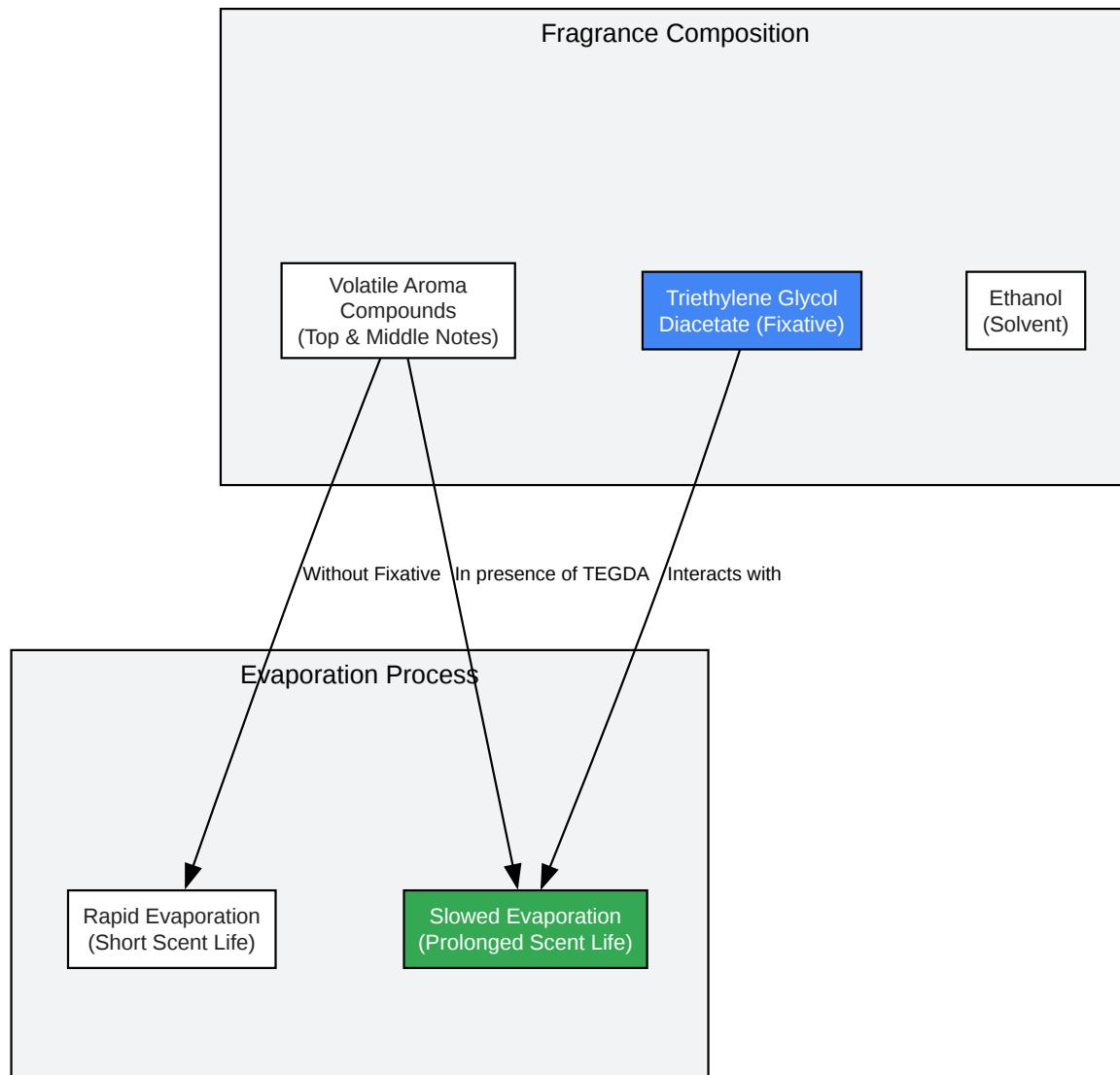
Cat. No.: B090098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol diacetate (TEGDA) is a high-boiling, low-volatility, and virtually odorless solvent that has found utility in the fragrance industry as a fixative.[1][2][3] Fixatives are essential components in perfumery, acting to slow the evaporation rate of more volatile fragrance ingredients, thereby prolonging the scent's longevity and ensuring a more stable and well-rounded aroma profile over time.[4][5][6] The primary mechanism by which fixatives like TEGDA work is by lowering the vapor pressure of the fragrance oils, effectively "anchoring" the scent to the skin or other substrate.[5][6] This document provides detailed application notes and experimental protocols for evaluating the efficacy of **Triethylene Glycol Diacetate** as a fragrance fixative.


Physicochemical Properties of Triethylene Glycol Diacetate

A comprehensive understanding of the physical and chemical properties of TEGDA is crucial for its effective application in perfume formulations.

Property	Value	Reference
CAS Number	111-21-7	[2] [3]
Molecular Formula	C10H18O6	[7]
Molecular Weight	234.25 g/mol	[8]
Appearance	Clear, colorless liquid	[2] [3]
Odor	Odorless	[2]
Boiling Point	286 °C	[2] [8]
Melting Point	-50 °C	[2] [8]
Flash Point	174 °C	[2]
Vapor Pressure	0.00271 mmHg at 25°C	[2]
Density	1.12 g/cm ³	[2]
Solubility	Completely soluble in water and ethanol	[2] [7] [9]

Mechanism of Action as a Fixative

The function of a fixative in a perfume is to retard the evaporation of the more volatile components. This allows the fragrance to evolve more slowly and persist for a longer duration. The low volatility of **Triethylene Glycol Diacetate** is a key attribute for its function as a fixative.

[Click to download full resolution via product page](#)**Figure 1:** Logical relationship of TEGDA as a fixative.

Application in Perfume Formulations

Triethylene Glycol Diacetate is typically incorporated into the perfume concentrate along with the essential oils and other aroma compounds before dilution with ethanol. Its odorless nature ensures that it does not interfere with the intended fragrance profile.

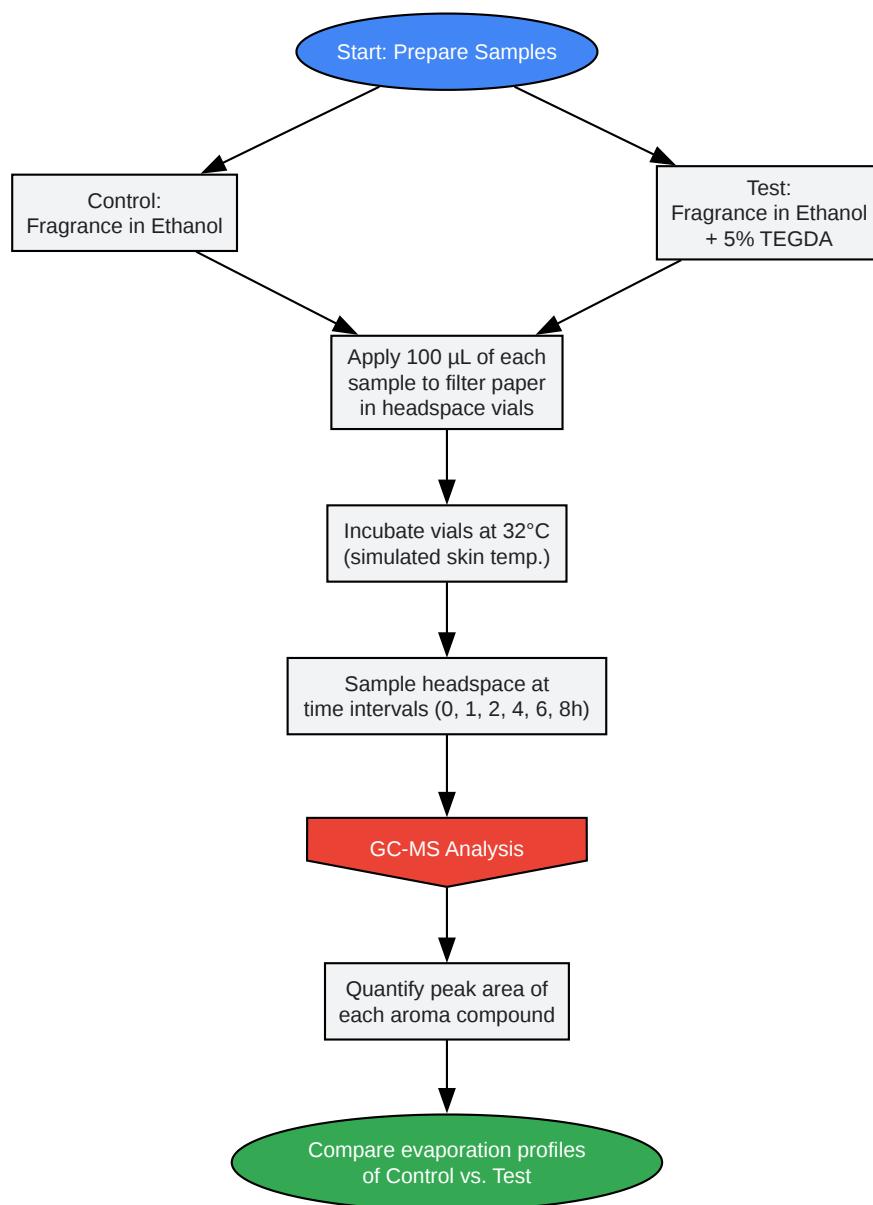
Recommended Concentration:

The concentration of TEGDA can be varied depending on the desired longevity and the nature of the fragrance components. A general starting point is between 1% and 5% of the total perfume formulation.

Fragrance Type	Typical TEGDA Concentration (% w/w)
Eau de Cologne (EdC)	1 - 2%
Eau de Toilette (EdT)	2 - 4%
Eau de Parfum (EdP)	3 - 5%
Parfum (Extrait)	4 - 6%

Experimental Protocols for Efficacy Evaluation

To quantitatively assess the performance of **Triethylene Glycol Diacetate** as a fixative, two primary methodologies are recommended: instrumental analysis of evaporation rates and sensory evaluation of fragrance longevity.


Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides objective, quantitative data on the evaporation rate of individual fragrance components.

Objective: To quantify the reduction in the evaporation rate of volatile aroma compounds in a model fragrance formulation containing TEGDA compared to a control without the fixative.

Materials:

- Model fragrance solution (e.g., a blend of Linalool, Benzyl Acetate, and Galaxolide in ethanol).
- Model fragrance solution with 5% (w/w) **Triethylene Glycol Diacetate**.
- Headspace vials (20 mL).
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and a headspace autosampler.
- Filter paper discs (as an evaporation substrate).

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for GC-MS headspace analysis.

Protocol:

- Prepare a control fragrance solution and a test solution containing 5% TEGDA.

- Place a filter paper disc into each of a series of headspace vials.
- Apply 100 μ L of the control solution to the filter paper in half of the vials, and 100 μ L of the test solution to the other half.
- Immediately seal the vials.
- Incubate the vials at a constant temperature, for example, 32°C, to simulate skin temperature.
- At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), analyze the headspace of the vials using the GC-MS.
- Identify and quantify the peak area of each target aroma compound at each time point.
- Plot the concentration of each aroma compound in the headspace over time for both the control and the test samples to determine the evaporation profiles.

Hypothetical Quantitative Data:

The following tables represent plausible data demonstrating the fixative effect of TEGDA on a model fragrance containing a top note (Linalool), a middle note (Benzyl Acetate), and a base note (Galaxolide).

Table 1: Evaporation of Linalool (Top Note)

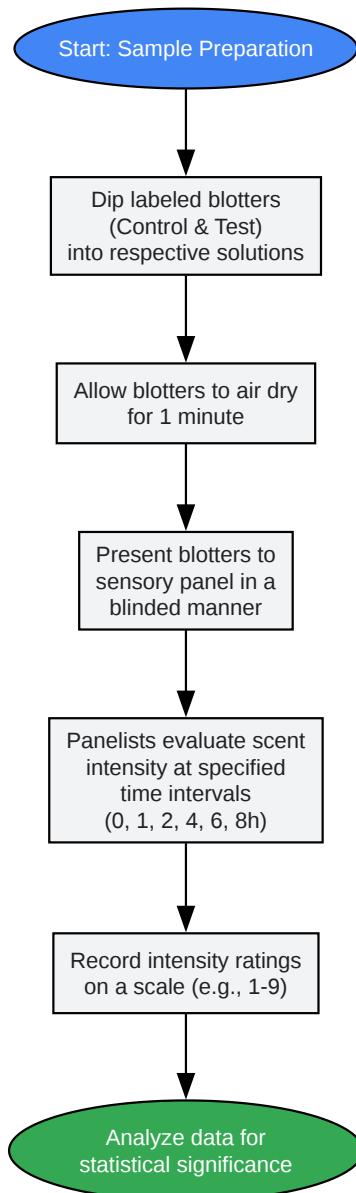
Time (hours)	Headspace Concentration (Area Counts) - Control	Headspace Concentration (Area Counts) - with 5% TEGDA
0	1,500,000	1,450,000
1	800,000	1,100,000
2	350,000	750,000
4	100,000	400,000
6	20,000	150,000
8	< 5,000	50,000

Table 2: Evaporation of Benzyl Acetate (Middle Note)

Time (hours)	Headspace Concentration (Area Counts) - Control	Headspace Concentration (Area Counts) - with 5% TEGDA
0	1,200,000	1,180,000
1	950,000	1,050,000
2	700,000	900,000
4	400,000	650,000
6	200,000	450,000
8	90,000	300,000

Table 3: Evaporation of Galaxolide (Base Note)

Time (hours)	Headspace Concentration (Area Counts) - Control	Headspace Concentration (Area Counts) - with 5% TEGDA
0	900,000	890,000
1	850,000	870,000
2	800,000	850,000
4	720,000	800,000
6	650,000	760,000
8	580,000	720,000


Sensory Evaluation

This protocol uses a trained sensory panel to assess the perceived longevity and intensity of a fragrance on a substrate.

Objective: To determine if the addition of TEGDA to a fragrance formulation results in a perceivable increase in scent longevity and intensity over time.

Materials:

- Control and test fragrance solutions as described above.
- Perfume blotter strips.
- A panel of trained sensory evaluators (minimum of 10).
- A controlled environment with neutral odor.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 2. Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost [zenodo.org]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. umpir.ump.edu.my [umpir.ump.edu.my]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. Headspace analysis study of evaporation rate of perfume ingredients applied onto skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 360iresearch.com [360iresearch.com]
- 8. iltusa.com [iltusa.com]
- 9. Determination of the evaporation rate of essential oils and perfumery compositions using gas chromatography | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Triethylene Glycol Diacetate as a Fixative in Perfumery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090098#triethylene-glycol-diacetate-as-a-fixative-in-perfumery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com